4,4'-Dihydroxytetraphenylmethane
Overview
Description
4,4’-Dihydroxytetraphenylmethane is an organic compound with the molecular formula C25H20O2. It is also known as Bis(4-hydroxyphenyl)diphenylmethane. This compound is characterized by the presence of two hydroxyl groups attached to a tetraphenylmethane backbone. It is a solid at room temperature and has applications in various fields, including materials science and polymer chemistry .
Mechanism of Action
Mode of Action
It is known to be used for selective self-assembly of organometallic diacetylide gold (i) macrocyclic rings and catenanes .
Biochemical Pathways
It is used in the synthesis of anion conductive multiblock copolymers for fuel cell applications, suggesting it may influence related biochemical pathways .
Result of Action
It is known to be used in the synthesis of anion conductive multiblock copolymers for fuel cell applications .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used for selective self-assembly of organometallic diacetylide gold(I) macrocyclic rings and catenanes . It is also used to synthesize anion conductive multiblock copolymers for fuel cell applications
Molecular Mechanism
It is known that this compound can interact with gold(I) macrocyclic rings and catenanes
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Dihydroxytetraphenylmethane can be synthesized through several methods. One common synthetic route involves the condensation reaction of benzophenone with phenol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Reactants: Benzophenone and phenol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Conditions: Elevated temperature (around 150-200°C)
The reaction yields 4,4’-Dihydroxytetraphenylmethane as the primary product .
Industrial Production Methods
In industrial settings, the production of 4,4’-Dihydroxytetraphenylmethane often involves similar condensation reactions but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dihydroxytetraphenylmethane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Scientific Research Applications
4,4’-Dihydroxytetraphenylmethane has several scientific research applications:
Materials Science: It is used in the synthesis of organometallic diacetylide gold (I) macrocyclic rings and catenanes.
Polymer Chemistry: It is employed in the synthesis of anion conductive multiblock copolymers for fuel cell applications.
Analytical Standards: It serves as a reference material in various analytical techniques.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar structure but with different substituents.
Bisphenol F: Another bisphenol with a different backbone structure.
Bisphenol S: Contains sulfone groups instead of hydroxyl groups.
Uniqueness
4,4’-Dihydroxytetraphenylmethane is unique due to its tetraphenylmethane backbone, which imparts distinct physical and chemical properties compared to other bisphenols. Its ability to form stable polymer matrices makes it valuable in materials science and polymer chemistry .
Properties
IUPAC Name |
4-[(4-hydroxyphenyl)-diphenylmethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O2/c26-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19,20-9-5-2-6-10-20)22-13-17-24(27)18-14-22/h1-18,26-27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATCUENAARTUKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283308 | |
Record name | 4,4'-Dihydroxytetraphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1844-01-5 | |
Record name | Bis(4-hydroxyphenyl)diphenylmethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1844-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 30848 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001844015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1844-01-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Dihydroxytetraphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Dihydroxytetraphenylmethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the thermal properties of polymers synthesized using 4,4'-(Diphenylmethylene)diphenol as a monomer?
A1: [] Polymers incorporating 4,4'-(Diphenylmethylene)diphenol demonstrate excellent thermal stability. For example, poly[4,4′-bis(1-naphthyloxy)tetraphenylmethane], synthesized using 4,4'-(Diphenylmethylene)diphenol as a starting material, exhibits a 5% weight loss temperature of 534°C and a glass transition temperature of 258°C. [] This high thermal stability makes these polymers suitable for applications requiring resistance to high temperatures.
Q2: How does the structure of 4,4'-(Diphenylmethylene)diphenol contribute to the dielectric properties of the polymers it forms?
A2: [] The bulky, non-polar tetraphenylmethane group in 4,4'-(Diphenylmethylene)diphenol contributes to the low dielectric constant of polymers synthesized using this monomer. Poly[4,4′-bis(1-naphthyloxy)tetraphenylmethane] exhibits a dielectric constant of approximately 2.7. [] This property is desirable for applications in microelectronics and electrical insulation where low dielectric losses are critical.
Q3: Can 4,4'-(Diphenylmethylene)diphenol be used to synthesize other types of polymers besides poly(naphthylene ether)s?
A3: [] Yes, 4,4'-(Diphenylmethylene)diphenol can be used to synthesize a variety of heterochain polyesters, also referred to as polyarylates. These polymers are known for their valuable properties, including high thermal stability and good mechanical strength. []
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